5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Beschreibung
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-16-14-20(22-13-12-17-8-4-2-5-9-17)25-21(24-16)19(15-23-25)18-10-6-3-7-11-18/h2-11,14-15,22H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWLNFAQUMLVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors play crucial roles in many biological processes, including the regulation of the reproductive system, cardiovascular system, and the central nervous system.
Mode of Action
This compound acts as a full antagonist for ERβ. It binds to the receptor and inhibits its activity, thereby preventing the effects of estrogen on cells that express ERβ. This can have significant implications in various biological processes, including tumor cell growth.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine are still under investigation. It has been found that similar pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against CDK2, a cyclin-dependent kinase. This suggests that this compound may interact with enzymes such as CDK2 and potentially other proteins involved in cell cycle regulation.
Cellular Effects
In terms of cellular effects, similar pyrazolo[1,5-a]pyrimidine derivatives have shown significant cytotoxic activities against various cell lines. They have been found to inhibit the growth of cell lines such as MCF-7 and HCT-116. This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet fully understood. Based on the activity of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression.
Biologische Aktivität
5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4, with a molecular weight of approximately 348.45 g/mol. The compound features a pyrazolo-pyrimidine core structure that is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4 |
| Molecular Weight | 348.45 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit a variety of biological activities, primarily through interactions with specific receptors and enzymes:
- Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit various kinases, including those involved in cancer signaling pathways. For instance, studies suggest that they can inhibit adaptor associated kinase 1 (AAK1), which plays a role in endocytosis and receptor recycling .
- Peripheral Benzodiazepine Receptor (PBR) Modulation : Some derivatives have shown selective binding to PBRs, which are implicated in neuroprotection and steroid biosynthesis modulation .
- Anti-inflammatory Effects : Certain pyrazolo[1,5-a]pyrimidines demonstrate anti-inflammatory properties by modulating signaling pathways involved in inflammation .
Therapeutic Potential
The therapeutic potential of this compound is being explored in various contexts:
- Cancer Treatment : Due to its kinase inhibition properties, this compound may be useful in targeting specific cancers where these pathways are dysregulated.
- Neurological Disorders : Its interaction with PBRs suggests possible applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies
Several studies have investigated the biological activity of similar pyrazolo compounds:
- Study on AAK1 Inhibition : A study found that specific pyrazolo derivatives effectively inhibited AAK1 activity, leading to reduced cancer cell proliferation in vitro .
- PBR Binding Affinity : Research demonstrated that certain derivatives exhibited high affinity for PBRs and affected steroidogenesis in glioma cells .
- Anti-inflammatory Activity : Another study evaluated the anti-inflammatory effects of pyrazolo compounds in animal models, showing significant reduction in inflammatory markers .
Vergleich Mit ähnlichen Verbindungen
Substituent Analysis
The compound’s structure is defined by:
- Position 3: Phenyl group (non-fluorinated).
- Position 5 : Methyl group.
- Position 7 : N-(2-phenylethyl)amine.
Key analogues and their substituent differences are summarized below:
Key Observations
Impact of Fluorination: The 3-(4-fluorophenyl) group in analogues (e.g., compound 32 in ) enhances anti-mycobacterial activity (IC₅₀ = 0.12 µM) compared to non-fluorinated phenyl groups . The absence of fluorine in the target compound may reduce potency against Mycobacterium tuberculosis (M.tb).
N-Substituent Effects :
- Pyridin-2-ylmethyl at position 7 (e.g., compound 33 in ) improves target engagement but increases hERG channel binding risk. The 2-phenylethyl group in the target compound may reduce hERG liability, a common cause of cardiotoxicity, though this remains unverified .
5-Substituent Variations :
- Methyl at position 5 (target compound) reduces steric bulk compared to aryl or heteroaryl groups (e.g., 5-(4-isopropylphenyl) in compound 35 ). This may improve solubility but reduce binding affinity in hydrophobic pockets.
Synthetic Accessibility :
- The target compound can be synthesized via Suzuki-Miyaura cross-coupling (for 3-phenyl) and nucleophilic substitution (for 7-amine), similar to methods in .
Research Findings and Implications
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and pyridin-2-ylmethyl groups (e.g., compound 11 in ) exhibit sub-micromolar inhibition of M.tb growth. The target compound’s lack of fluorine and pyridyl group likely diminishes this activity, though its phenethyl group may confer alternative advantages (e.g., reduced cytotoxicity) .
Pharmacokinetic Considerations
- Microsomal Stability: Analogues with pyridin-2-ylmethyl groups show high metabolic stability in liver microsomes (>80% remaining after 1 hour) . The phenethyl group’s impact on stability is unknown but may alter cytochrome P450 interactions.
Toxicity Profile
Compounds with pyridin-2-ylmethyl substituents (e.g., compound 34 in ) exhibit low hERG inhibition (IC₅₀ > 30 µM), whereas phenethyl analogues are untested. The target compound’s safety profile remains speculative but merits further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
